Diethyl chlorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Enol Phosphate Synthesis: DECP reacts with ketones to form enol phosphates, which are valuable intermediates for the construction of heterocyclic compounds. These heterocycles are important scaffolds found in many pharmaceuticals and natural products [].

- Vinyl Halide Formation: DECP can be used to convert ketones and imides into vinyl halides. This method offers a practical and scalable approach for the production of these important building blocks for organic synthesis [].

- Natural Product Synthesis: The selective formation of enol phosphates using DECP has been employed in the total synthesis of complex natural products like silphinene IV, a compound with potential medicinal applications [].

- Flame Retardant Development: DECP can be used to introduce phosphate groups onto hydroquinones. These monophosphorylated derivatives have flame retardant properties and can be incorporated into various polymers [].

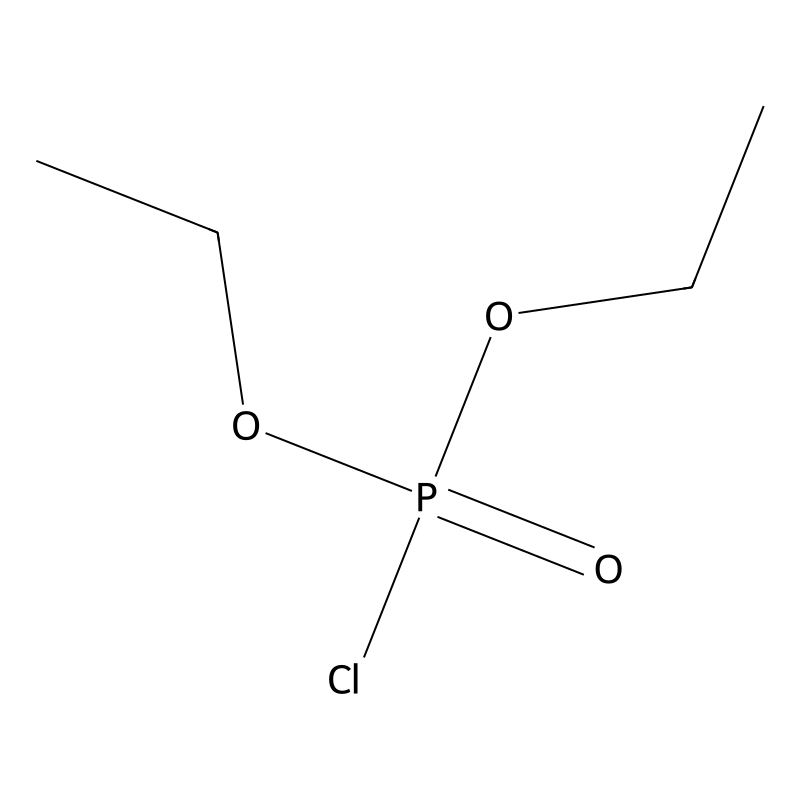

Diethyl chlorophosphate is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)Cl. It appears as a colorless liquid and possesses a fruity odor. This compound is highly toxic, functioning as a cholinesterase inhibitor, which means it can disrupt the normal functioning of the nervous system by inhibiting the enzyme responsible for breaking down acetylcholine. As a result, diethyl chlorophosphate is corrosive and poses significant health risks through dermal absorption and inhalation .

DECP is a highly toxic compound and a nerve agent. It inhibits acetylcholinesterase, an enzyme critical for nerve function, leading to paralysis and respiratory failure [].

- Toxicity: LD₅₀ (oral, rat) = 0.12 mg/kg [] (LD₅₀ refers to the dose lethal to 50% of a test population)

- Flammability: Combustible liquid []

- Reactivity: Reacts with water to form hydrochloric acid, a corrosive substance []

Safety Precautions:

Diethyl chlorophosphate is primarily used as a reagent in organic synthesis, particularly for converting alcohols into diethyl phosphate esters. The general reaction can be represented as follows:

In this reaction, an alcohol (ROH) reacts with diethyl chlorophosphate to yield a mixed phosphate ester and hydrochloric acid . Additionally, controlled hydrolysis of diethyl chlorophosphate can lead to the formation of tetraethyl pyrophosphate, showcasing its versatility in forming various phosphorus-containing compounds .

Due to its structure, diethyl chlorophosphate exhibits significant biological activity, particularly as a cholinesterase inhibitor. This action can lead to symptoms such as muscle spasms, respiratory distress, and potential fatality if exposure occurs at high levels. Acute exposure may result in pinpoint pupils, blurred vision, dizziness, and gastrointestinal distress . Its toxicity profile necessitates careful handling in laboratory and industrial settings.

Diethyl chlorophosphate is synthesized through the chlorination of diethyl phosphite using carbon tetrachloride in a reaction known as the Atherton–Todd reaction. This process allows for the introduction of chlorine into the phosphorus compound while maintaining the integrity of the diethyl groups . Other synthetic methods may involve reactions with various electrophiles or metal complexes to form derivatives with specific functional groups .

The primary application of diethyl chlorophosphate lies in organic synthesis, where it serves as an intermediate for producing diethyl phosphate esters from alcohols. These esters are valuable in various chemical processes, including the synthesis of organophosphorus compounds used in agriculture and pharmaceuticals. Additionally, due to its reactivity, it finds utility in metallo-phosphorylation reactions and other coupling processes involving phosphorus .

Research has shown that diethyl chlorophosphate can interact with various metal complexes, such as zirconocene–ethylene complexes. These interactions can lead to the formation of functionalized phosphonates that have further applications in organic synthesis . Its behavior in cross-coupling reactions highlights its versatility and importance in developing new chemical entities.

Diethyl chlorophosphate shares similarities with several other organophosphorus compounds. Below is a comparison table highlighting its unique characteristics:

| Compound Name | Structure | Key Features |

|---|---|---|

| Diethyl phosphite | (C₂H₅O)₂P(O) | Less toxic; used for phosphorylation |

| Dimethyl chlorophosphate | (C₂H₆ClO₄P) | Similar reactivity; more volatile |

| Methylphosphonic acid | CH₃PO₃H₂ | Water-soluble; used in biochemical studies |

| Tris(2-ethylhexyl) phosphate | C₁₈H₃₉O₄P | Non-toxic plasticizer; used in polymers |

Diethyl chlorophosphate is unique due to its specific reactivity with alcohols to form phosphate esters and its high toxicity profile compared to other similar compounds. Its role as a cholinesterase inhibitor further distinguishes it within this class of chemicals .

Physical Description

Color/Form

XLogP3

Boiling Point

93.5 °C

60 °C @ 2 mm Hg

Vapor Density

5.94

Density

1.1915 @ 25 °C

UNII

GHS Hazard Statements

H300+H310+H330 (92.68%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (92.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Pictograms

Acute Toxic

Impurities

Other CAS

Wikipedia

General Manufacturing Information

Available in 55 gallon drums